molecular formula C20H17N3O2 B10980678 N-[3-methoxy-4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide

N-[3-methoxy-4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide

Cat. No.: B10980678
M. Wt: 331.4 g/mol
InChI Key: FBWKBRYVSLTKJK-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound, in particular, combines the indole and pyrrole moieties, which are known for their medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyrrole moiety can be introduced through a separate reaction involving the condensation of an amine with a diketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

N-[3-methoxy-4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the downregulation of signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-methoxy-4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide is unique due to its specific combination of the indole and pyrrole moieties, which confer distinct biological activities. Its ability to modulate multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(3-methoxy-4-pyrrol-1-ylphenyl)-1H-indole-6-carboxamide

InChI

InChI=1S/C20H17N3O2/c1-25-19-13-16(6-7-18(19)23-10-2-3-11-23)22-20(24)15-5-4-14-8-9-21-17(14)12-15/h2-13,21H,1H3,(H,22,24)

InChI Key

FBWKBRYVSLTKJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=CN3)N4C=CC=C4

Origin of Product

United States

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